

The Multifaceted Biological Activities of 1-Adamantanecarboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

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Introduction

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has captivated medicinal chemists for decades. Its unique three-dimensional structure and favorable physicochemical properties have made it a valuable scaffold in drug design, imparting improved metabolic stability, enhanced tissue distribution, and potent biological activity to a wide array of molecules. Among the various adamantane-containing compounds, derivatives of **1-adamantanecarboxylic acid** have emerged as a particularly versatile class, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of **1-adamantanecarboxylic acid** derivatives, focusing on their antiviral, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

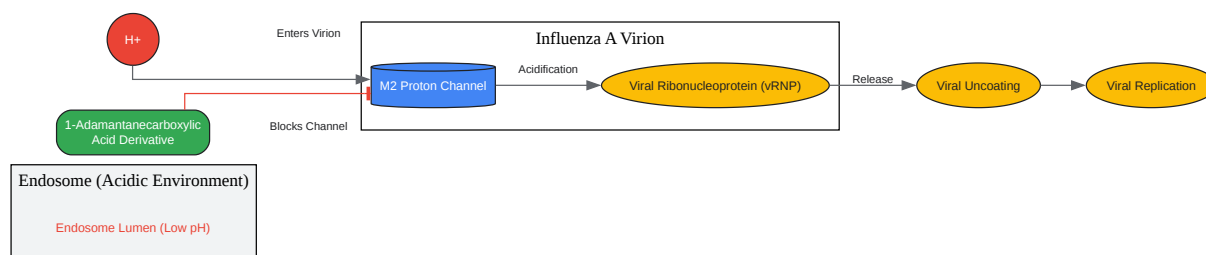
Antiviral Activity

Derivatives of **1-adamantanecarboxylic acid** have shown significant promise as antiviral agents, most notably against the influenza A virus. The primary mechanism of action for many

of these compounds involves the inhibition of the M2 proton ion channel, a crucial protein for viral replication.

Mechanism of Action: M2 Ion Channel Inhibition

The influenza A M2 protein is a tetrameric ion channel that allows protons to enter the virion upon its entry into the host cell's endosome. This acidification is essential for the uncoating of the viral ribonucleoprotein (vRNP) and its release into the cytoplasm, a critical step for viral replication. Adamantane derivatives, including amantadine and rimantadine, which are structurally related to **1-adamantanecarboxylic acid** derivatives, function by physically blocking the M2 channel pore, thereby preventing proton influx and halting the viral life cycle.^[1]^[2]^[3] The bulky adamantyl cage lodges within the hydrophobic pore of the channel, effectively plugging it.



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Mechanism of M2 proton channel inhibition by adamantane derivatives.

Quantitative Data: Antiviral Activity

The antiviral efficacy of **1-adamantanecarboxylic acid** derivatives is typically quantified by their 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) in cell-based assays.

Compound Class	Virus	Assay	IC50 / EC50	Reference
2-(1-adamantyl)imidazole derivatives	Influenza A-2 Victoria	Chick Embryo	Significant Activity	[4]
Aminoadamantane derivatives	Influenza A (H1N1, H2N2, H3N2)	Cytopathicity Assay	Markedly Active	[2]
Spiro[pyrrolidine-2,2'-adamantanes]	Influenza A	Cytopathicity Assay	Lower than Amantadine	[5]

Experimental Protocol: Antiviral Plaque Reduction Assay

A common method to evaluate the antiviral activity of these compounds is the plaque reduction assay.

- **Cell Culture:** Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
- **Virus Infection:** The cell monolayer is washed and then infected with a specific strain of influenza A virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
- **Compound Treatment:** After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the **1-adamantanecarboxylic acid** derivative.
- **Incubation:** The plates are incubated at 37°C in a 5% CO₂ atmosphere for 2-3 days to allow for plaque formation.
- **Plaque Visualization and Counting:** The overlay is removed, and the cell monolayer is fixed and stained with crystal violet. Plaques, which are clear zones where the virus has lysed the

cells, are then counted.

- **Data Analysis:** The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antimicrobial Activity

Several derivatives of **1-adamantanecarboxylic acid** have demonstrated notable activity against a range of pathogenic bacteria and fungi. The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these molecules with microbial cell membranes, leading to disruption of membrane integrity and function.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class	Microorganism	MIC (µg/mL)	Reference
Hydrazide of 1-adamantanecarboxylic acid	Staphylococcus epidermidis ATCC 12228	62.5	[6]
Hydrazide of 1-adamantanecarboxylic acid	Gram-negative bacteria	125-500	[6]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide	Staphylococcus aureus	0.022	[7]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide	Staphylococcus aureus	0.05	[7]
N-substituted adamantylester imides	Staphylococcus aureus	> 6	[8]

Experimental Protocol: Broth Microdilution MIC Assay

The MIC of **1-adamantanecarboxylic acid** derivatives against various microorganisms can be determined using the broth microdilution method.

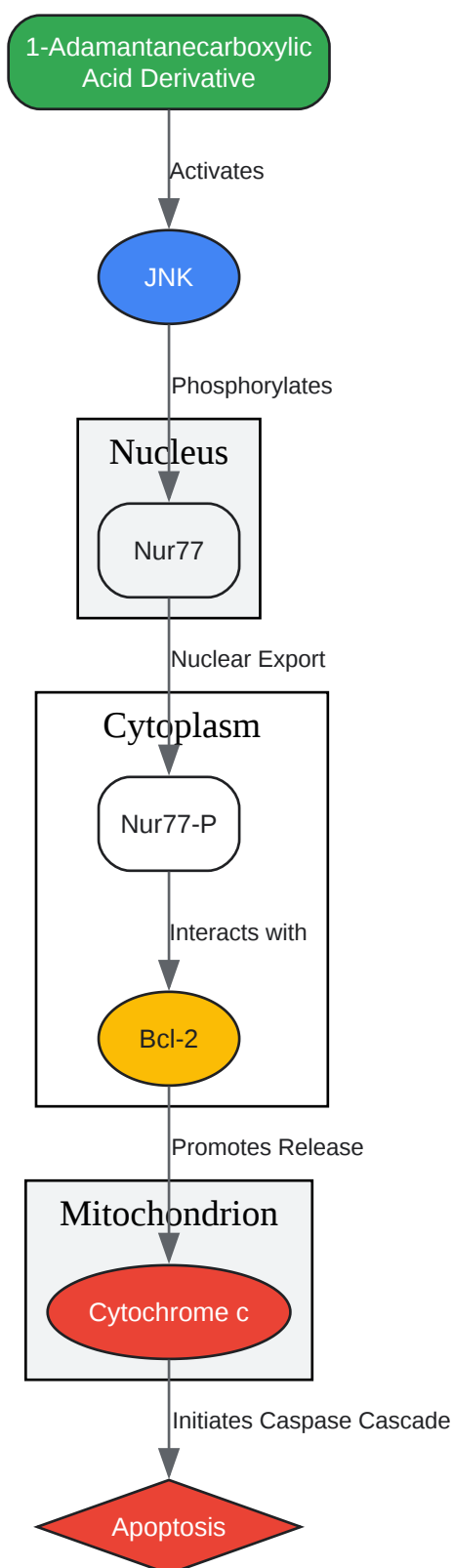
- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
- **Compound Dilution:** The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

The anticancer potential of **1-adamantanecarboxylic acid** derivatives is an emerging area of research. Several studies have reported significant cytotoxic effects of these compounds against various cancer cell lines. One of the key mechanisms implicated in their anticancer activity is the modulation of the orphan nuclear receptor Nur77.

Signaling Pathway: Nur77-Mediated Apoptosis

Nur77 (also known as NR4A1) is a transcription factor that can translocate from the nucleus to the mitochondria to induce apoptosis. Certain adamantane derivatives have been shown to promote this translocation, leading to cancer cell death. The signaling cascade can be initiated by the activation of c-Jun N-terminal kinase (JNK), which phosphorylates Nur77, facilitating its nuclear export. Once in the cytoplasm, Nur77 interacts with Bcl-2 on the mitochondrial membrane, converting it from an anti-apoptotic to a pro-apoptotic protein, which in turn triggers the release of cytochrome c and initiates the caspase cascade, culminating in apoptosis.^{[9][10][11][12]}



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Nur77-mediated apoptotic pathway induced by adamantane derivatives.

Quantitative Data: Anticancer Activity

The cytotoxic effects of **1-adamantanecarboxylic acid** derivatives are typically evaluated by determining their IC50 values against various cancer cell lines.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Imidazo[1,2-a]pyrimidine derivatives	A549 (Lung Carcinoma)	5.988	[13]
Imidazo[1,2-a]pyrimidine derivatives	MCF-7 (Breast Cancer)	39.0 - 43.4	[13]
Imidazo[1,2-a]pyrimidine derivatives	MDA-MB-231 (Breast Cancer)	35.1 - 35.9	[13]
Tetrahydroquinoline derivatives	Various	Moderate to High Activity	[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the **1-adamantanecarboxylic acid** derivative for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the treatment period, MTT solution is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

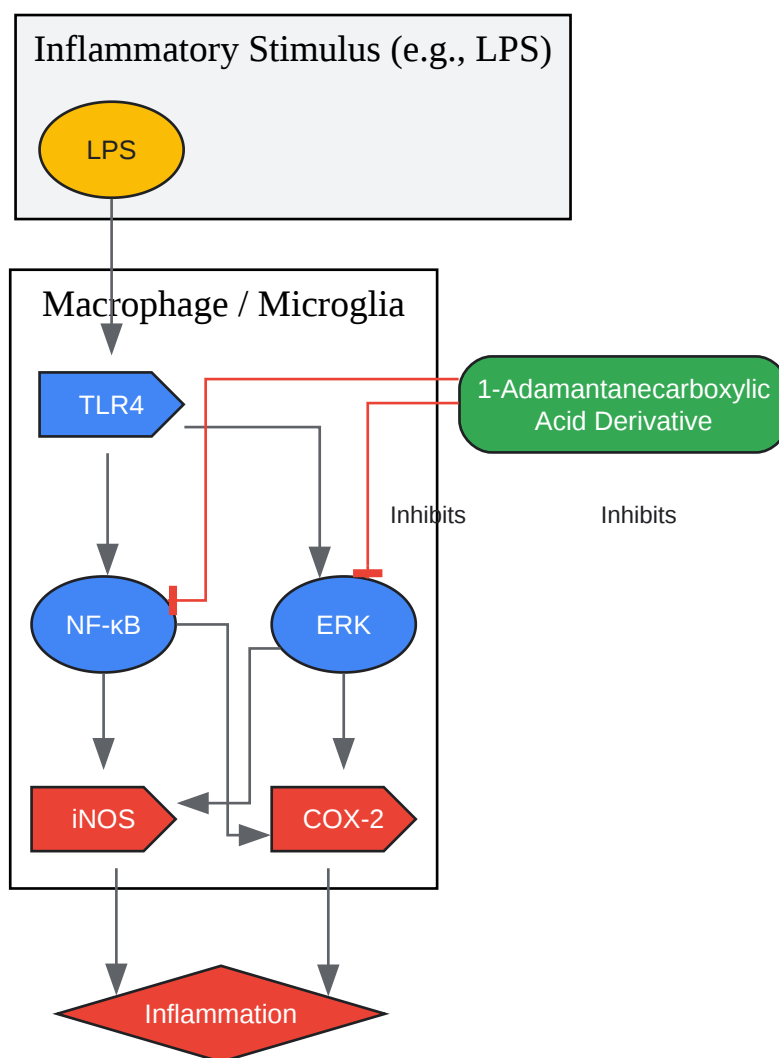
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Anti-inflammatory Activity

Certain **1-adamantanecarboxylic acid** derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms of action are multifaceted and can involve the modulation of various inflammatory pathways.

Signaling Pathways in Inflammation

Some adamantane derivatives have been shown to inhibit inflammation induced by agents like Baker's yeast, a process that involves the activation of the lipoxygenase and/or complement systems.^[15] Additionally, other adamantane derivatives have been found to suppress inflammatory responses in microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF- κ B and ERK signaling pathways.^[16]



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Inhibition of NF-κB and ERK signaling pathways by adamantane derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This in vivo model is commonly used to assess the anti-inflammatory activity of novel compounds.

- Animal Model: Male BALB/c mice are used for the study.
- Compound Administration: The test **1-adamantanecarboxylic acid** derivative or a reference anti-inflammatory drug (e.g., diclofenac) is administered orally or intraperitoneally.

- **Induction of Inflammation:** After a specific time (e.g., 30 or 60 minutes), a subplantar injection of carrageenan solution is administered into the right hind paw of each mouse to induce localized inflammation and edema.
- **Edema Measurement:** The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
- **Data Analysis:** The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle.

Enzyme Inhibition

Derivatives of **1-adamantanecarboxylic acid** have been designed and synthesized as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. Notable examples include inhibitors of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) and diacylglycerol acyltransferase 1 (DGAT1).

11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1) Inhibition

11 β -HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues. Overactivity of this enzyme is associated with metabolic syndrome, type 2 diabetes, and obesity. Adamantane-based inhibitors have shown significant potential in mitigating these conditions.

Compound Class	Enzyme Source	IC50 (nM)	Reference
Adamantyl carboxamides	Human 11 β -HSD1	125 - 300	[17]
Thiazolidine derivatives	Human 11 β -HSD1	Potent Activity	[18]
Adamantyl ethanone derivatives	Human 11 β -HSD1	50 - 70	[19]
2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives	Human 11 β -HSD1	15.30 - 82.82% inhibition at 10 μ M	[20]

This is a high-throughput screening method to identify and characterize 11 β -HSD1 inhibitors.

- **Reaction Mixture:** A reaction mixture containing recombinant human 11 β -HSD1, cortisone (substrate), NADPH (cofactor), and a test compound is prepared in a microplate.
- **Incubation:** The reaction is incubated at 37°C to allow for the enzymatic conversion of cortisone to cortisol.
- **Detection:** The reaction is stopped, and cortisol-d2 (acceptor) and anti-cortisol-cryptate (donor) are added. In the absence of cortisol produced by the enzyme, the donor and acceptor are in close proximity, leading to a high HTRF signal. As the concentration of enzyme-produced cortisol increases, it displaces the cortisol-d2, leading to a decrease in the HTRF signal.
- **Data Analysis:** The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the HTRF signal.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

DGAT1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.

Compound Class	Enzyme Source	IC50 (nM)	Reference
Adamantane carboxylic acid derivatives	Human and Mouse DGAT1	5	[21]
Benzimidazole carboxamide derivatives	Rat Liver Microsomes	4,400	[22]

- Enzyme Source: Microsomes containing DGAT1 are prepared from a suitable source, such as insect cells expressing the recombinant enzyme or from tissues like the small intestine.
- Reaction Mixture: The reaction is initiated by adding the microsomes to a mixture containing a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), diacylglycerol, and the test inhibitor.
- Incubation: The reaction is incubated at 37°C for a specific period.
- Lipid Extraction: The reaction is stopped, and the lipids are extracted.
- Analysis: The radiolabeled triglycerides are separated by thin-layer chromatography (TLC) and quantified using a phosphorimager.
- Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the formation of triglycerides by 50%.

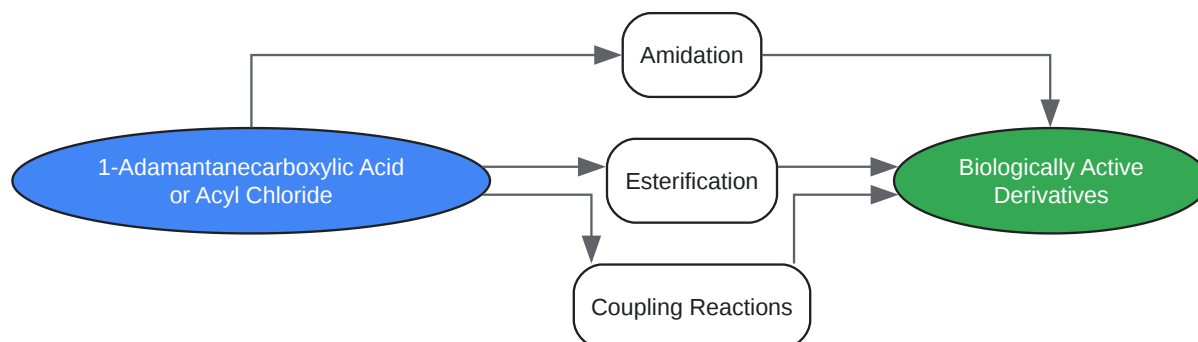
Synthesis of 1-Adamantanecarboxylic Acid Derivatives

A variety of synthetic routes have been developed to access the diverse range of biologically active **1-adamantanecarboxylic acid** derivatives.

General Synthesis Workflow

The synthesis of many derivatives starts from **1-adamantanecarboxylic acid** or its corresponding acyl chloride. These starting materials can then be subjected to a series of

reactions, such as amidation, esterification, and coupling reactions, to introduce various functional groups and build molecular complexity.



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General synthetic workflow for **1-adamantanecarboxylic acid** derivatives.

Conclusion

Derivatives of **1-adamantanecarboxylic acid** represent a rich and versatile source of new therapeutic agents. Their diverse biological activities, spanning antiviral, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects, underscore the significant potential of the adamantane scaffold in drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel **1-adamantanecarboxylic acid** derivatives with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of diseases.

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